![molecular formula C14H16N2O5S2 B6521101 N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896320-54-0](/img/structure/B6521101.png)
N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound featuring both furan and thiophene rings, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound that contains the furan and thiophene rings. This can be achieved through a series of reactions such as Friedel-Crafts acylation, sulfonation, and subsequent functional group transformations.
Coupling Reaction: The intermediate is then coupled with N-ethyl ethanediamide under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing new functional groups and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism by which N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-[2-(furan-2-yl)ethyl]ethanediamide
- N-ethyl-N’-[2-(thiophene-2-sulfonyl)ethyl]ethanediamide
- N-ethyl-N’-[2-(furan-2-yl)-2-(benzene-2-sulfonyl)ethyl]ethanediamide
Uniqueness
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This dual heterocyclic structure can enhance the compound’s reactivity and interaction with various targets, making it a versatile molecule for diverse applications.
Biological Activity
N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a furan ring and a thiophene sulfonyl group, which are significant for its pharmacological properties. The molecular formula is C22H21N3O5S2 with a molecular weight of 471.55 g/mol.
Structural Characteristics
The structure of this compound can be described as follows:
Feature | Description |
---|---|
Molecular Formula | C22H21N3O5S2 |
Molecular Weight | 471.55 g/mol |
Functional Groups | Furan, Thiophene, Sulfonamide |
LogP | 2.0845 |
Polar Surface Area | 98.146 Ų |
The compound is classified as a racemic mixture, indicating the presence of both enantiomers, which may influence its biological activity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and thiophene rings have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anticancer Properties : Some studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of similar compounds found that derivatives with furan and thiophene exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics.
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a compound with a similar structure was shown to reduce cell viability by inducing apoptosis in breast cancer cell lines through caspase activation.
Anti-inflammatory Research
Research on related sulfonamide compounds has indicated their potential in reducing inflammation markers in animal models of arthritis, supporting the hypothesis that this compound may also possess anti-inflammatory properties.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide | C21H19FN2O4 | Contains fluorine; potential for enhanced biological activity |
N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl)ethanediamide | C18H24N2O3 | Different alkyl chain; variations in hydrophobicity |
N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide | C19H24N2O3S | Features methoxy group; potential for different interaction profiles |
This comparative analysis highlights how variations in substituents can affect the biological properties and activities of these compounds.
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-2-15-13(17)14(18)16-9-11(10-5-3-7-21-10)23(19,20)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJBGZSXUMYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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